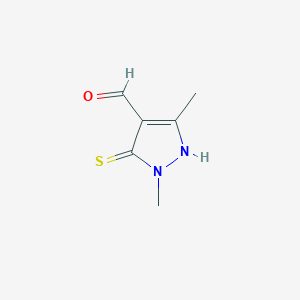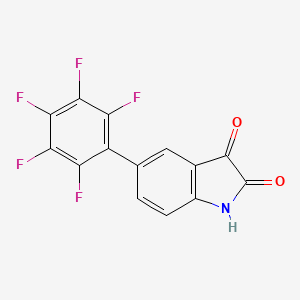
5-Mercapto-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Mercapto-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that contains a pyrazole ring with a mercapto group at the 5-position, two methyl groups at the 1- and 3-positions, and an aldehyde group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Mercapto-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a thiol reagent under controlled conditions to introduce the mercapto group. The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired product. The scalability of these methods is crucial for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Mercapto-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
5-Mercapto-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic effects.
Agrochemistry: It serves as a precursor for the development of agrochemicals such as pesticides and herbicides.
Materials Science: The compound is used in the synthesis of materials with specific properties, such as conductive polymers and coordination complexes.
Mécanisme D'action
The mechanism of action of 5-Mercapto-1,3-dimethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The aldehyde group can also participate in Schiff base formation with amines, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde: Lacks the mercapto group, making it less reactive in certain chemical reactions.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different chemical properties and applications.
1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde:
Uniqueness
5-Mercapto-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a mercapto group and an aldehyde group on the pyrazole ring. This combination of functional groups provides a versatile platform for chemical modifications and the development of novel compounds with diverse applications.
Propriétés
IUPAC Name |
2,5-dimethyl-3-sulfanylidene-1H-pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4-5(3-9)6(10)8(2)7-4/h3,7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIBKOWUHFQRDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)N(N1)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12867351.png)




![3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B12867369.png)

![1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride](/img/structure/B12867374.png)

![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12867382.png)
![6-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B12867384.png)


![9-(Benzo[d][1,3]dioxol-5-yl)-4-((7-hydroxy-4-(hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-yl)oxy)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B12867422.png)
